8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione
Description
This compound is a purine-2,6-dione derivative featuring a 2-fluorobenzyl-substituted piperazine at position 8 and a 2-methylallyl group at position 7. Its structural complexity arises from the integration of a fluorinated aromatic system and a branched alkyl chain, which may enhance target binding affinity and metabolic stability compared to non-fluorinated analogs.
Properties
IUPAC Name |
8-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN6O2/c1-14(2)12-28-17-18(25(3)21(30)24-19(17)29)23-20(28)27-10-8-26(9-11-27)13-15-6-4-5-7-16(15)22/h4-7H,1,8-13H2,2-3H3,(H,24,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPCMVHJWPYNFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4F)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501107783 | |
| Record name | 8-[4-[(2-Fluorophenyl)methyl]-1-piperazinyl]-3,7-dihydro-3-methyl-7-(2-methyl-2-propen-1-yl)-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501107783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878430-56-9 | |
| Record name | 8-[4-[(2-Fluorophenyl)methyl]-1-piperazinyl]-3,7-dihydro-3-methyl-7-(2-methyl-2-propen-1-yl)-1H-purine-2,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=878430-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-[4-[(2-Fluorophenyl)methyl]-1-piperazinyl]-3,7-dihydro-3-methyl-7-(2-methyl-2-propen-1-yl)-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501107783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione (CAS Number: 886908-42-5) is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of inhibiting tyrosinase and other enzymes involved in various biochemical pathways. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.
The molecular formula of the compound is , with a molecular weight of 462.5 g/mol. The structure includes a piperazine moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 462.5 g/mol |
| CAS Number | 886908-42-5 |
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis and is often targeted for developing treatments for hyperpigmentation disorders. Recent studies have highlighted the potential of compounds containing the 4-fluorobenzylpiperazine fragment as effective tyrosinase inhibitors.
Case Study: Inhibition Potency
A comparative analysis of various derivatives revealed that compounds with similar structural motifs to 8-(4-(2-fluorobenzyl)piperazin-1-yl) exhibit substantial inhibitory effects on tyrosinase. For instance, a related compound demonstrated an IC50 value of , significantly outperforming the standard inhibitor kojic acid (IC50 = ) in terms of potency .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research has shown that modifications to the piperazine ring and the attached aromatic groups can significantly influence biological activity.
Key Findings from SAR Studies
- Fluorine Substitution : The presence of a fluorine atom in the benzyl group enhances binding affinity to tyrosinase.
- Allyl Group : The methylallyl substitution at position 7 contributes to increased hydrophobic interactions with the enzyme's active site.
- Piperazine Variants : Alterations in the piperazine structure can lead to varying degrees of inhibition, indicating that fine-tuning this moiety may yield more potent derivatives .
The proposed mechanism involves competitive inhibition where the compound binds to the active site of tyrosinase, preventing substrate access and subsequent melanin production. Molecular docking studies have provided insights into the binding interactions, suggesting that specific residues within the enzyme's active site are critical for effective inhibition .
Table: Summary of Key Research Findings
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Activity :
- Compounds with similar piperazine structures have been explored for their potential antidepressant effects. The introduction of the fluorobenzyl group may enhance serotonin receptor affinity, making it a candidate for further investigation in treating depression and anxiety disorders.
-
Antitumor Activity :
- Preliminary studies suggest that purine derivatives can exhibit antitumor properties by inhibiting DNA synthesis in cancer cells. This compound's structural features may contribute to its efficacy against various cancer types.
-
Antiviral Properties :
- Research indicates that purine analogs can act as antiviral agents. The specific modifications in this compound could enhance its ability to inhibit viral replication, making it a potential candidate for antiviral drug development.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like 8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione. Key factors influencing its activity include:
- Substituent Effects : The presence of the fluorobenzyl group may influence binding affinity to various receptors.
- Piperazine Ring Modifications : Alterations in the piperazine ring can lead to variations in pharmacokinetic properties and biological activity.
Case Studies
-
Case Study on Antidepressant Effects :
- A study evaluating a series of piperazine derivatives demonstrated that modifications similar to those found in this compound resulted in significant antidepressant-like behavior in animal models. The findings suggest that further exploration of this compound could yield promising results for new antidepressant therapies.
-
Case Study on Antitumor Activity :
- In vitro assays conducted on compounds with similar purine structures revealed potent cytotoxic effects against several cancer cell lines. The unique structure of this compound warrants investigation into its potential as an antitumor agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Functional Group Impacts
The compound is compared to analogs with modifications at positions 7 and 8 of the purine core (Table 1).
Table 1. Structural and Pharmacological Comparison of Purine-2,6-dione Derivatives
Pharmacological Insights from Structural Modifications
- Fluorinated Benzyl Groups: The 2-fluorobenzyl group in the target compound may improve binding to hydrophobic pockets (e.g., in ALDH or kinase allosteric sites) compared to non-fluorinated analogs like 4-chlorobenzyl (CAS: 476479-86-4) due to enhanced electronegativity and lipophilicity .
- Piperazine Substitutions : The 4-(2-fluorobenzyl)piperazine moiety differentiates the target compound from analogs with methyl (CAS: 333755-23-0) or cyclopropanecarbonyl groups (NCT-501 analog). These substitutions influence solubility and target selectivity; for example, cyclopropanecarbonyl enhances ALDH1A1 inhibition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
